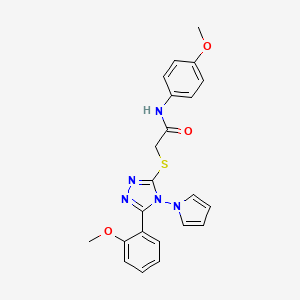
ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H13BrN2O2 . It has a molecular weight of 261.116 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves an oxidation reaction in acetonitrile . Additionally, pyrazole scaffolds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Chemical Reactions Analysis
While specific reactions involving ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate are not mentioned in the search results, general reactions of pyrazoles have been reported. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a solid at room temperature . Its InChI code is 1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity is utilized in generating a wide array of heterocycles such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This broad synthetic applicability underscores its significance in the field of organic chemistry, offering mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic structures from a range of precursors including amines, α-aminocarboxylic acids, their esters, and phenols (Gomaa & Ali, 2020).
Catalyst in Multicomponent Reactions
The compound is instrumental in catalyzing multicomponent reactions, facilitating the synthesis of complex molecules like 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial precursors for medicinal and pharmaceutical industries, highlighting the compound's role in enhancing synthetic pathways through the application of hybrid catalysts. This includes organocatalysts, metal catalysts, and green solvents, thereby broadening its applicability in drug development (Parmar, Vala, & Patel, 2023).
Biological Applications
Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate derivatives exhibit a range of biological activities. As a scaffold, pyrazole carboxylic acid derivatives, which include this compound, show antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This demonstrates the compound's utility in medicinal chemistry, serving as a guide for the development of new drugs (Cetin, 2020).
Synthesis of Isoxazolone Derivatives
In addition to its use in synthesizing heterocycles and catalyzing reactions, ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is also involved in the synthesis of isoxazolone derivatives. These derivatives have significant medicinal and biological properties, acting as intermediates for numerous heterocycles. The synthesis process typically involves multi-component reactions, demonstrating the compound's versatility and importance in creating new therapeutic agents (Laroum, Boulcina, Bensouici, & Debache, 2019).
Eigenschaften
IUPAC Name |
ethyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-6(10)7(5(2)3)11-12-8/h5H,4H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYZTAWDUGKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)
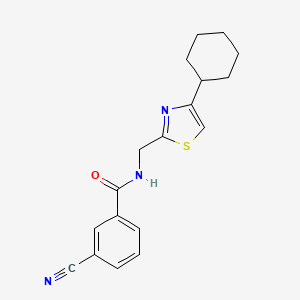
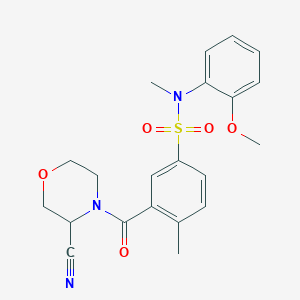




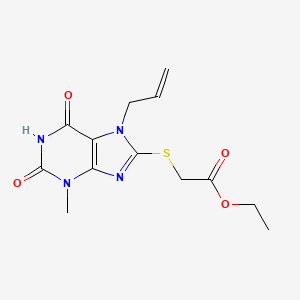
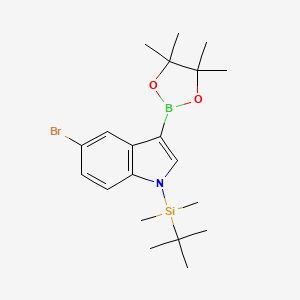
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)

